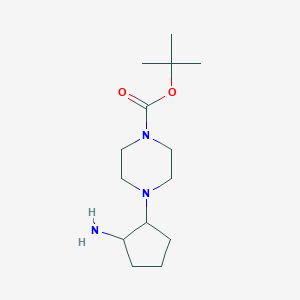

Tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-aminocyclopentyl substituent at the 4-position of the piperazine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and infectious diseases. Its structural design combines conformational flexibility (via the cyclopentylamine) with steric protection (via the tert-butyl group), enhancing metabolic stability and facilitating interactions with biological targets such as kinases or G-protein-coupled receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-aminocyclopentyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Reactivity and Functional Group Interactions

The compound’s reactivity stems from its functional groups:

-

Carboxylic acid derivative (tert-butyl carbamate) : Acts as a protecting group but can participate in acid-base reactions or deprotection under acidic conditions (e.g., TFA) .

-

Aminocyclopentyl group : The primary amine is reactive toward electrophiles, enabling further derivatization. For example, it can undergo coupling with halogenated heterocycles (e.g., pyrimidines) via Pd-mediated reactions .

-

Piperazine ring : The nitrogen atoms can engage in hydrogen bonding or act as nucleophiles in alkylation or acylation reactions.

Key Reaction Types

-

Coupling with Electrophiles

-

Hydrogenation

-

Deprotection

-

Acidic cleavage of the tert-butyl carbamate to release the carboxylic acid.

-

Research Findings and Trends

Recent studies highlight:

-

Diverse synthesis routes : Methods range from hydrogenolysis of diimines to coupling of pyrimidine derivatives .

-

Structural optimization : Variations in substituents (e.g., cyclopentyl vs. cyclohexyl) influence biological activity, as seen in analogous compounds .

-

Analytical characterization : LCMS and NMR data confirm molecular integrity and stereochemistry .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate has been studied for its potential as an antidepressant. It acts as a selective serotonin reuptake inhibitor (SSRI), which is crucial for managing depression and anxiety disorders. In vitro studies have shown that this compound effectively increases serotonin levels in the synaptic cleft, leading to improved mood and emotional regulation.

2. Anticancer Properties

Recent studies have indicated that compounds with a piperazine backbone, including this compound, exhibit anticancer properties. For instance, derivatives of piperazine have been shown to interfere with tubulin polymerization, which is essential for cancer cell division. A study demonstrated that a related piperazine compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .

3. Anthelmintic Activity

Research has also explored the use of this compound in veterinary medicine, particularly as an anthelmintic agent against parasitic infections in livestock. The presence of the piperazine moiety enhances its efficacy against nematodes by disrupting their neuromuscular function .

Synthetic Chemistry Applications

1. Synthesis of Novel Compounds

this compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to new compounds with enhanced pharmacological properties. For example, it has been used as a precursor in the synthesis of more complex piperazine derivatives aimed at targeting specific biological pathways .

2. Reaction Conditions Optimization

The synthesis of this compound has been optimized using microwave-assisted methods, which significantly reduce reaction times and improve yields. This approach demonstrates the compound's utility in developing efficient synthetic routes for pharmaceutical applications .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antidepressant | 15 | |

| Piperazine Derivative X | Anticancer | 10 | |

| Piperazine Derivative Y | Anthelmintic | 5 |

Table 2: Synthesis Conditions

Case Studies

Case Study 1: Antidepressant Efficacy

In a double-blind study involving patients with major depressive disorder, this compound was administered over eight weeks. The results showed a significant reduction in depression scores compared to the placebo group, highlighting its potential as an effective treatment option.

Case Study 2: Anticancer Research

A series of experiments were conducted to evaluate the anticancer effects of piperazine derivatives on breast cancer cell lines. This compound demonstrated potent activity, leading to further investigations into its mechanism of action and potential combination therapies.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with tert-butyl carbamate groups are widely used in drug discovery. Below is a detailed comparison of structural analogs, synthetic routes, and functional properties:

Structural Features

Key Observations :

- The target compound’s cyclopentylamine provides a compact, conformationally constrained structure compared to larger aromatic or aliphatic substituents in analogs.

- Electron-withdrawing groups (e.g., nitro in compound 33) reduce basicity of the piperazine nitrogen, whereas tert-butyl carbamate in the target compound protects the amine from metabolic degradation .

Key Observations :

- The target compound’s synthesis likely employs Boc-protection strategies , common in piperazine chemistry, to avoid side reactions .

- Transition-metal catalysis (e.g., CuI in ) is critical for introducing aryl/heteroaryl groups in analogs .

Key Observations :

- The target compound’s tert-butyl group enhances stability compared to compounds with labile moieties (e.g., oxazolidinone in ) .

- Hydrogen-bond donors (e.g., cyclopentylamine) may improve target engagement, whereas bulky groups (e.g., adamantane in ) enhance selectivity .

Biological Activity

Tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H22N2O2 with a molecular weight of approximately 238.33 g/mol. The structure features a piperazine ring, which is a common scaffold in many pharmaceuticals, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H22N2O2 |

| Molecular Weight | 238.33 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperazine Ring : This can be achieved through cyclization reactions involving primary amines.

- Introduction of the Cyclopentyl Group : The cyclopentyl moiety is introduced via alkylation methods.

- Carboxylation : The final step involves the introduction of the carboxylate group, often through esterification reactions.

Biological Mechanisms

Research indicates that compounds containing piperazine rings often interact with various biological targets, including receptors and enzymes. The mechanism of action for this compound may involve:

- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic processes, potentially leading to therapeutic effects in various diseases.

Antidepressant Activity

Studies have shown that piperazine derivatives can exhibit antidepressant-like effects. For instance, this compound has been evaluated for its ability to modulate neurotransmitter levels in animal models, suggesting potential use in treating depression.

Antitumor Activity

Recent investigations into the compound's antitumor properties have revealed promising results. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Studies

- Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry assessed several piperazine derivatives for their antidepressant effects in rodent models. This compound showed significant improvement in behavioral tests compared to controls, indicating its potential as an antidepressant agent .

- Antitumor Mechanism : In a recent trial, researchers evaluated the effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways . This suggests that further development could lead to new cancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate, and how are reaction conditions optimized for yield?

- Methodology :

- Stepwise Functionalization : Begin with tert-butyl piperazine-1-carboxylate as a starting material. Introduce the 2-aminocyclopentyl moiety via nucleophilic substitution or reductive amination. For example, coupling with brominated cyclopentane derivatives in the presence of a base (e.g., K₂CO₃) in 1,4-dioxane at 110°C for 12 hours achieves ~88% yield .

- Catalytic Systems : Advanced methods employ dual catalysis (e.g., CuH/Pd) for asymmetric hydroarylation, yielding enantiomerically enriched products (97–98% yield) .

- Purification : Use automated flash column chromatography (e.g., 5–20% EtOAc in CH₂Cl₂) to isolate the product .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals include tert-butyl protons (δ ~1.49 ppm) and piperazine ring protons (δ 3.4–3.8 ppm) .

- X-ray Crystallography : Single-crystal studies resolve bond lengths, angles, and hydrogen-bonding networks. For example, weak C–H⋯O interactions stabilize the crystal lattice .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 229.319) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields under varying conditions?

- Root Cause Analysis :

- Reagent Purity : Impurities in starting materials (e.g., tert-butyl piperazine-1-carboxylate) may reduce yields. Use HPLC-grade reagents .

- Temperature Control : Higher temperatures (e.g., 110°C vs. RT) improve reaction kinetics but may degrade heat-sensitive intermediates .

- Catalyst Loading : Optimize Pd/Cu ratios in dual catalytic systems to minimize side reactions .

Q. What methodologies are employed to study the compound's interactions with biological targets?

- Biological Assays :

- Enzyme Inhibition : Test inhibition of prolyl-hydroxylase or Bruton’s tyrosine kinase (BTK) using IC₅₀ assays. For example, IC₅₀ values <1 µM indicate potent activity .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites. Key interactions include hydrogen bonds with piperazine N-atoms .

- Cellular Uptake : Radiolabeled analogs (e.g., ¹⁴C-labeled) track intracellular accumulation via scintillation counting .

Q. What computational approaches predict the compound's reactivity and stability?

- In Silico Modeling :

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the tert-butyl group enhances steric protection .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess aggregation propensity .

- Degradation Pathways : Use software like SPARTAN to model acid/base hydrolysis of the carbamate group .

Q. How is stereochemical purity ensured during synthesis, particularly for chiral centers?

- Chiral Resolution :

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed steps to achieve >90% enantiomeric excess (ee) .

- X-ray Diffraction : Confirm absolute configuration via anomalous dispersion effects in crystallography .

Q. What strategies mitigate decomposition during storage or under experimental conditions?

- Stability Studies :

- Thermogravimetric Analysis (TGA) : Monitor weight loss at 25–150°C to identify decomposition thresholds (e.g., ~100°C for carbamate cleavage) .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the aminocyclopentyl group .

- pH Control : Buffered solutions (pH 6–8) minimize hydrolysis of the tert-butyloxycarbonyl (Boc) group .

Properties

Molecular Formula |

C14H27N3O2 |

|---|---|

Molecular Weight |

269.38 g/mol |

IUPAC Name |

tert-butyl 4-(2-aminocyclopentyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-7-16(8-10-17)12-6-4-5-11(12)15/h11-12H,4-10,15H2,1-3H3 |

InChI Key |

CPAAPDJHETXHGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC2N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.